2-Methyl-4-(2-nitrovinyl)thiazole 2-Methyl-4-(2-nitrovinyl)thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18230549
InChI: InChI=1S/C6H6N2O2S/c1-5-7-6(4-11-5)2-3-8(9)10/h2-4H,1H3/b3-2+
SMILES:
Molecular Formula: C6H6N2O2S
Molecular Weight: 170.19 g/mol

2-Methyl-4-(2-nitrovinyl)thiazole

CAS No.:

Cat. No.: VC18230549

Molecular Formula: C6H6N2O2S

Molecular Weight: 170.19 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4-(2-nitrovinyl)thiazole -

Specification

Molecular Formula C6H6N2O2S
Molecular Weight 170.19 g/mol
IUPAC Name 2-methyl-4-[(E)-2-nitroethenyl]-1,3-thiazole
Standard InChI InChI=1S/C6H6N2O2S/c1-5-7-6(4-11-5)2-3-8(9)10/h2-4H,1H3/b3-2+
Standard InChI Key NBBHKQYUWYHQLF-NSCUHMNNSA-N
Isomeric SMILES CC1=NC(=CS1)/C=C/[N+](=O)[O-]
Canonical SMILES CC1=NC(=CS1)C=C[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a thiazole ring—a five-membered aromatic system containing sulfur and nitrogen atoms—with substituents at the 2- and 4-positions. The methyl group at position 2 enhances electron density in the ring, while the nitrovinyl group at position 4 introduces strong electron-withdrawing effects, influencing reactivity. The IUPAC name is 2-methyl-4-[(E)-2-nitroethenyl]-1,3-thiazole, reflecting its stereochemistry and functional groups.

Molecular Formula and Weight

The molecular formula is C₆H₆N₂O₂S, with a molecular weight of 170.19 g/mol. The nitrovinyl group contributes to the compound’s planar geometry, enabling conjugation across the thiazole ring and the nitro functionality .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves the nucleophilic addition of 2-methylthiazole to nitroethene under basic conditions. For example:

  • Base-mediated reaction: 2-Methylthiazole reacts with nitroethene in the presence of potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to yield the nitrovinyl derivative .

  • Purification: The crude product is purified via column chromatography or recrystallization using ethanol or acetone .

Optimization Strategies

Recent advancements employ continuous flow reactors to enhance yield (up to 85%) and reduce reaction times. Catalytic systems using phase-transfer catalysts (e.g., tetrabutylammonium bromide) further improve efficiency .

Industrial Manufacturing

Industrial protocols scale the laboratory method using:

  • High-throughput reactors for controlled exothermic reactions.

  • Crystallization techniques to achieve >95% purity.

  • Waste minimization: Solvent recovery systems reduce environmental impact .

Chemical Reactivity and Reaction Pathways

Cycloaddition Reactions

The nitrovinyl group participates in [4 + 2] cycloadditions with dienes, forming bicyclic intermediates. For instance, reactions with 1,3-dienes yield nitro-substituted cyclohexene derivatives, which are precursors to bioactive molecules .

Example Reaction:

2-Methyl-4-(2-nitrovinyl)thiazole+1,3-butadienetoluene, 80°CNitrocyclohexene-thiazole adduct[2]\text{2-Methyl-4-(2-nitrovinyl)thiazole} + \text{1,3-butadiene} \xrightarrow{\text{toluene, 80°C}} \text{Nitrocyclohexene-thiazole adduct} \quad[2]

Reduction and Oxidation

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 2-methyl-4-(2-aminoethyl)thiazole, a potential pharmacophore .

  • Oxidation: Strong oxidizers like KMnO₄ transform the vinyl group into a carbonyl, producing 2-methyl-4-nitrothiazole-5-carboxylic acid .

Electrophilic Substitution

The thiazole ring undergoes electrophilic substitution at the 5-position due to electron-donating effects of the methyl group. Halogenation (e.g., Br₂/FeBr₃) introduces bromine atoms for further functionalization .

Physicochemical Properties

Thermal Stability

The compound decomposes at 210–215°C, with thermal stability influenced by the nitro group’s electron-withdrawing nature. Differential scanning calorimetry (DSC) reveals an exothermic peak at 200°C, indicative of nitro group decomposition .

Solubility Profile

SolventSolubility (g/100 mL)
Water0.12
Ethanol4.8
Dichloromethane12.3

Polar aprotic solvents (e.g., DMF) enhance solubility due to interactions with the nitro group .

Applications in Research and Industry

Pharmaceutical Intermediates

The nitrovinyl moiety serves as a Michael acceptor in drug synthesis. For example, derivatives of this compound have shown antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) and anti-inflammatory effects in murine models (IC₅₀ = 15 µM) .

Material Science

Incorporating the compound into polymers improves thermal resistance. Polymeric films doped with 2% (w/w) exhibit a 20% increase in decomposition temperature compared to undoped materials .

Comparative Analysis with Related Thiazoles

CompoundKey FeatureReactivity Difference
2-MethylthiazoleNo nitrovinyl groupLess electrophilic
4-NitrothiazoleNitro at position 4No conjugate addition sites
2-Amino-4-methylthiazoleAmino group at position 2Enhanced nucleophilicity

The nitrovinyl group in 2-methyl-4-(2-nitrovinyl)thiazole enables unique reactivity, such as participation in cycloadditions unavailable to simpler thiazoles .

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